molecular formula C19H12ClF2N3O2 B5788635 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

Cat. No. B5788635
M. Wt: 387.8 g/mol
InChI Key: PREHQYPAZODNKO-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. The BRAF gene is frequently mutated in various forms of cancer, including melanoma, colorectal cancer, and lung cancer. PF-06463922 has shown promise as a potential therapy for these cancers, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide targets the protein kinase BRAF, which plays a key role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to the constitutive activation of this pathway, which promotes cell proliferation and survival. This compound inhibits the activity of mutant BRAF by binding to it and preventing its activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inhibiting the growth of cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the activity of immune cells. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide is its specificity for BRAF, which makes it a useful tool for studying the role of this protein in cancer. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it may not be effective in all BRAF-mutant cancers, as some tumors may develop resistance to the drug over time.

Future Directions

There are several potential future directions for research on 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One area of interest is the development of combination therapies that include this compound, as this may enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from the drug. Finally, further research is needed to better understand the long-term effects of this compound on cancer cells and the immune system.

Synthesis Methods

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 4-chloro-2,5-difluorobenzoic acid, which is then converted into 2-chloro-4,5-difluorobenzonitrile. The benzoyl chloride derivative of 2-aminopyridine is then added to the nitrile to form the corresponding amide, which is subsequently converted into this compound through a series of chemical reactions.

Scientific Research Applications

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to inhibit the growth of BRAF-mutant cancer cells, both in vitro and in vivo. This compound has also been shown to be effective in combination with other cancer therapies, such as MEK inhibitors and immune checkpoint inhibitors.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N3O2/c20-13-10-15(22)14(21)9-12(13)19(27)24-16-6-2-1-5-11(16)18(26)25-17-7-3-4-8-23-17/h1-10H,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREHQYPAZODNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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